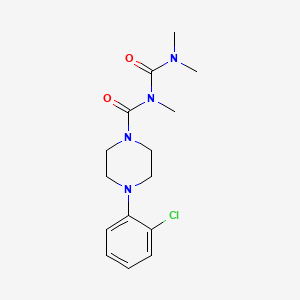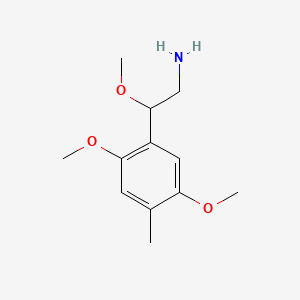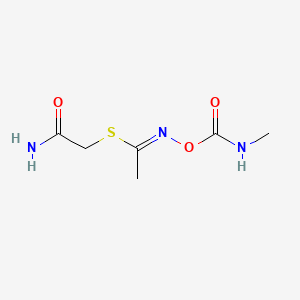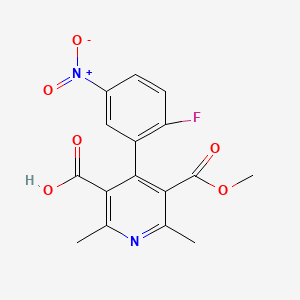
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as methyl, fluoro, and nitro groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of Substituents: The methyl, fluoro, and nitro groups are introduced through various substitution reactions. For example, nitration can be achieved using nitric acid, while fluorination can be done using fluorinating agents like N-fluorobenzenesulfonimide.
Esterification: The carboxylate groups are introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Altering Gene Expression: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Monomethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-3,5-pyridinedicarboxylate can be compared with other pyridine derivatives, such as:
2,6-Dimethyl-4-(2-fluorophenyl)pyridine: Lacks the nitro and carboxylate groups, resulting in different chemical properties and reactivity.
4-(2-Fluoro-5-nitrophenyl)pyridine: Lacks the methyl and carboxylate groups, affecting its biological activity and applications.
2,6-Dimethyl-3,5-pyridinedicarboxylate: Lacks the fluoro and nitro groups, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
148040-04-4 |
|---|---|
Molecular Formula |
C16H13FN2O6 |
Molecular Weight |
348.28 g/mol |
IUPAC Name |
4-(2-fluoro-5-nitrophenyl)-5-methoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H13FN2O6/c1-7-12(15(20)21)14(13(8(2)18-7)16(22)25-3)10-6-9(19(23)24)4-5-11(10)17/h4-6H,1-3H3,(H,20,21) |
InChI Key |
KWDFKWDTUPMVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


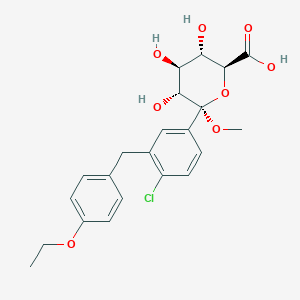



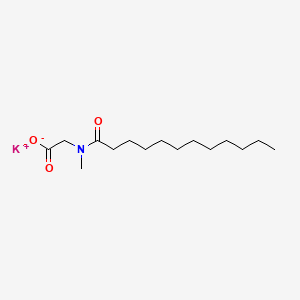
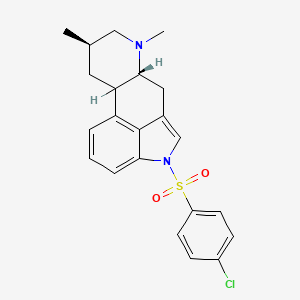
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)


